N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yl-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of oxadiazole and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate carboxylic acid derivative to yield the oxadiazole ring . The benzodioxole moiety can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzodioxole positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The benzodioxole moiety may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: This compound shares the methoxyphenyl group but lacks the oxadiazole and benzodioxole moieties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs significantly in structure and properties.
Uniqueness
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of oxadiazole and benzodioxole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H21N3O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-13(2)24(21(25)15-6-9-17-18(10-15)28-12-27-17)11-19-22-20(23-29-19)14-4-7-16(26-3)8-5-14/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
TZJRSNGMBBXGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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